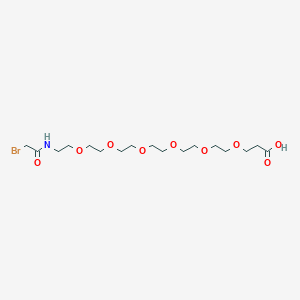![molecular formula C20H23NO5 B12102969 3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid](/img/structure/B12102969.png)
3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid typically involves multiple steps, including the formation of the dodecapentaenylidene chain and the subsequent attachment to the pyrrolidin-2-yl propanoic acid moiety. Key steps may include:
Formation of the Dodecapentaenylidene Chain: This can be achieved through a series of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form the conjugated polyene chain.
Attachment to Pyrrolidin-2-yl Propanoic Acid: The polyene chain is then coupled with a pyrrolidin-2-yl propanoic acid derivative through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Wittig reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, potentially altering the compound’s biological activity.
Reduction: The conjugated double bonds can be reduced to single bonds, which may affect the compound’s stability and reactivity.
Substitution: Functional groups in the compound can be substituted with other groups, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a useful intermediate in the preparation of materials with specific electronic properties.
Biology
The compound’s structure suggests potential biological activities, such as antimicrobial or anticancer properties. Research may focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers with unique optical or electronic properties. Its synthesis and modification could lead to the creation of high-performance materials for various applications.
作用机制
The mechanism by which 3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The conjugated double bonds and functional groups may facilitate binding to these targets, influencing their activity and resulting in various biological effects.
相似化合物的比较
Similar Compounds
Retinoic Acid: Shares a similar polyene chain structure and is known for its role in regulating gene expression.
Polyunsaturated Fatty Acids: Such as arachidonic acid, which also contains multiple conjugated double bonds and plays a role in cellular signaling.
Curcumin: A compound with a similar conjugated system, known for its anti-inflammatory and antioxidant properties.
Uniqueness
What sets 3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid apart is its combination of a long conjugated polyene chain with a pyrrolidin-2-yl propanoic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
属性
分子式 |
C20H23NO5 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C20H23NO5/c1-3-4-5-6-7-8-9-10-11-12-16(22)18-19(25)15(13-14-17(23)24)21(2)20(18)26/h3-12,15,22H,13-14H2,1-2H3,(H,23,24)/b4-3+,6-5+,8-7+,10-9+,12-11+,18-16+ |
InChI 键 |
VRWPPQTYMAFCLL-ONJFWCNJSA-N |
手性 SMILES |
C/C=C/C=C/C=C/C=C/C=C/C(=C\1/C(=O)C(N(C1=O)C)CCC(=O)O)/O |
规范 SMILES |
CC=CC=CC=CC=CC=CC(=C1C(=O)C(N(C1=O)C)CCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


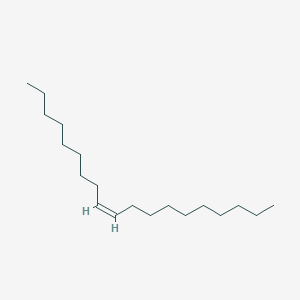
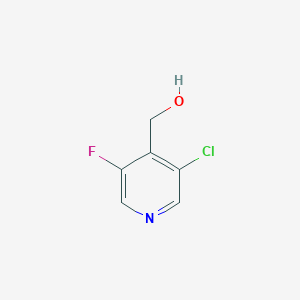
![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B12102918.png)


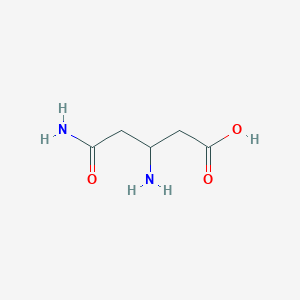
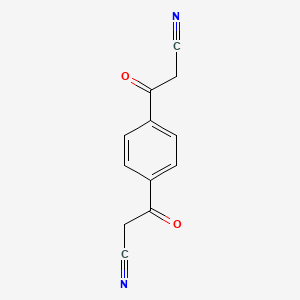


![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)
![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)
